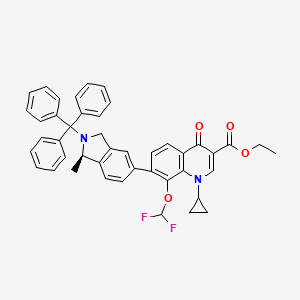
(R)-Ethyl 1-cyclopropyl-8-(difluoromethoxy)-7-(1-methyl-2-tritylisoindolin-5-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate
描述
(R)-Ethyl 1-cyclopropyl-8-(difluoromethoxy)-7-(1-methyl-2-tritylisoindolin-5-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis. This compound features a quinoline core, a cyclopropyl group, and a difluoromethoxy substituent, making it a unique and versatile molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (R)-Ethyl 1-cyclopropyl-8-(difluoromethoxy)-7-(1-methyl-2-tritylisoindolin-5-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate involves multiple steps, including the formation of the quinoline core, introduction of the cyclopropyl group, and attachment of the difluoromethoxy substituent. Common synthetic routes include:
Quinoline Synthesis: The quinoline core can be synthesized using methods like the Skraup synthesis or Friedländer synthesis.
Substituent Introduction: The difluoromethoxy group can be introduced using nucleophilic substitution reactions with appropriate difluoromethoxy reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
(R)-Ethyl 1-cyclopropyl-8-(difluoromethoxy)-7-(1-methyl-2-tritylisoindolin-5-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the quinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
科学研究应用
(R)-Ethyl 1-cyclopropyl-8-(difluoromethoxy)-7-(1-methyl-2-tritylisoindolin-5-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, providing a versatile starting point for various synthetic pathways.
Pharmaceuticals: The compound may exhibit biological activity, making it useful in the development of new pharmaceutical agents.
Material Science: Its unique chemical properties may find applications in the development of new materials with specific functionalities.
作用机制
The mechanism of action of (R)-Ethyl 1-cyclopropyl-8-(difluoromethoxy)-7-(1-methyl-2-tritylisoindolin-5-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-Cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: A simpler analog without the isoindoline and trityl groups.
8-(Difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: Lacks the cyclopropyl and isoindoline groups.
1-Cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: Lacks the difluoromethoxy and isoindoline groups.
Uniqueness
(R)-Ethyl 1-cyclopropyl-8-(difluoromethoxy)-7-(1-methyl-2-tritylisoindolin-5-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the cyclopropyl group, difluoromethoxy substituent, and isoindoline moiety makes it distinct from other similar compounds .
属性
CAS 编号 |
194804-45-0 |
|---|---|
分子式 |
C44H38F2N2O4 |
分子量 |
696.8 g/mol |
IUPAC 名称 |
ethyl 1-cyclopropyl-8-(difluoromethoxy)-7-[(1R)-1-methyl-2-trityl-1,3-dihydroisoindol-5-yl]-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C44H38F2N2O4/c1-3-51-42(50)38-27-47(34-20-21-34)39-37(40(38)49)24-23-36(41(39)52-43(45)46)29-19-22-35-28(2)48(26-30(35)25-29)44(31-13-7-4-8-14-31,32-15-9-5-10-16-32)33-17-11-6-12-18-33/h4-19,22-25,27-28,34,43H,3,20-21,26H2,1-2H3/t28-/m1/s1 |
InChI 键 |
DDEXFWPIKLVUNL-MUUNZHRXSA-N |
手性 SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=C2OC(F)F)C3=CC4=C(C=C3)[C@H](N(C4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C)C8CC8 |
规范 SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=C2OC(F)F)C3=CC4=C(C=C3)C(N(C4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C)C8CC8 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
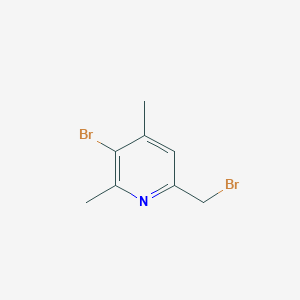
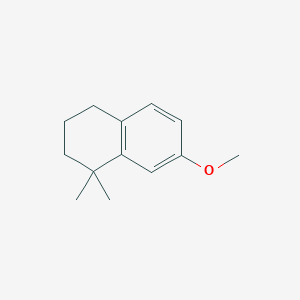
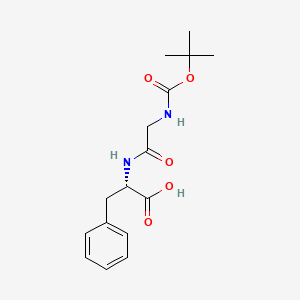
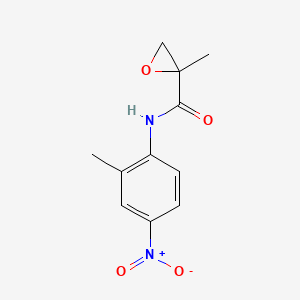
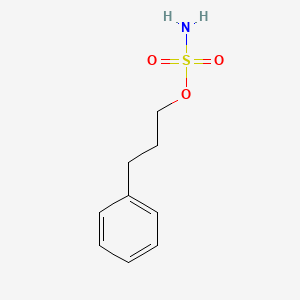

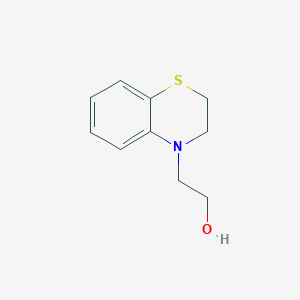
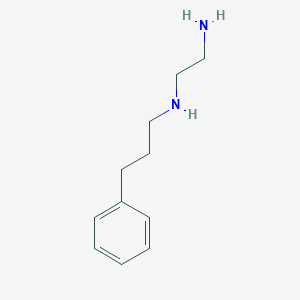
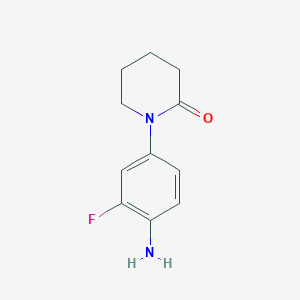

![{2-[4-Chloro-3-(trifluoromethyl)phenyl]-1,3-benzoxazol-6-yl}methanol](/img/structure/B8640876.png)
![O-(Benzo[c][1,2,5]oxadiazol-5-ylmethyl)hydroxylamine](/img/structure/B8640881.png)
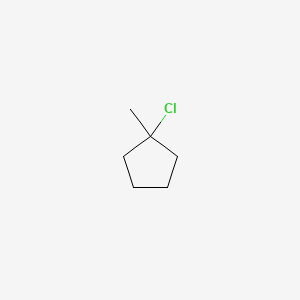
propanedinitrile](/img/structure/B8640897.png)
